Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Overview

Description

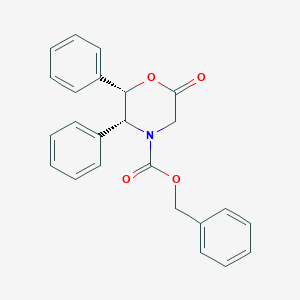

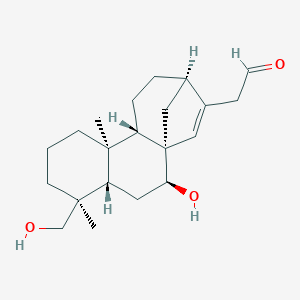

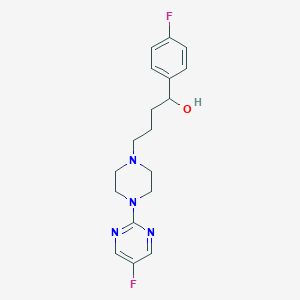

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a chemical compound with the molecular formula C24H21NO4 . It has a molecular weight of 387.44 g/mol . The IUPAC name for this compound is benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, (2S,3R)-3-alkyl/alkenylglutamates, was synthesized in a 6-step enantioselective process . The overall yields ranged from 52–65% . The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(OCC1=CC=CC=C1)N1CC(=O)OC(C1C1=CC=CC=C1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis

This compound has a melting point range of 205°C to 207°C .Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Compounds like "Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate" might be studied for their antioxidant properties. For instance, the ABTS/PP Decolorization Assay is commonly used to measure the antioxidant capacity of various compounds, including those with complex structures like the one (Ilyasov et al., 2020). This assay helps elucidate reaction pathways of antioxidants, which can be critical in understanding the potential applications of new compounds in mitigating oxidative stress in biological systems.

Analytical Methods for Antioxidant Activity

The determination of antioxidant activity is crucial for compounds that may exhibit protective effects against oxidative damage. Various assays, such as ORAC, HORAC, TRAP, and TOSC, are used to evaluate the antioxidant potential of compounds, which could include those structurally related to "Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate" (Munteanu & Apetrei, 2021). Understanding these methods can help in assessing the compound's utility in areas like food preservation, cosmetics, and pharmaceuticals.

Synthetic Applications and Chemical Properties

Compounds with complex structures often serve as key intermediates in synthetic chemistry, leading to materials with desirable properties. For example, the synthesis and applications of BODIPY-based materials highlight the role of advanced organic synthesis in developing new materials for organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020). Such studies can provide insights into how "Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate" might be utilized in material science and electronics.

Environmental and Biological Implications

Understanding the environmental and biological impacts of synthetic compounds is essential. Research on synthetic phenolic antioxidants, for instance, explores their occurrence, human exposure, and potential toxicity (Liu & Mabury, 2020). Similar investigations could be relevant for "Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate," especially in assessing its safety profile and environmental persistence.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .

properties

IUPAC Name |

benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2/t22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECRUWTZAMPQOS-PKTZIBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@H]([C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359676 | |

| Record name | Benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |

CAS RN |

105228-46-4 | |

| Record name | Benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)